3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one
Overview
Description
3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Reactivity
The reactivity of 2H-Cyclohepta[b]furan-2-ones with various reagents has been explored to synthesize novel compounds. For instance, reactions with pyridinium salts of trifluoromethanesulfonic anhydride have been shown to yield derivatives with potential for further chemical transformations. These reactions highlight the versatile reactivity of cyclohepta[b]furan derivatives in electrophilic substitution reactions, leading to compounds that could serve as intermediates in the synthesis of more complex molecules (N. Morita et al., 2006; N. Morita et al., 2007).
Photochemistry and Photophysical Behavior
The study of cyclohepta[c]furan-based fluorophores has unveiled interesting photophysical properties, including solvatochromism. These studies are crucial for developing new optical materials with potential applications in sensing and organic electronics. The alteration of absorption and emission wavelengths based on the substituent's electronic nature at specific positions on the cyclohepta[c]furan ring has been thoroughly investigated (T. Yanagisawa et al., 2017).
Novel Materials and Molecular Architecture
Research into the synthesis and reactivity of cyclohepta[b]furan-2-ones has led to the development of redox-active, intramolecular charge-transfer chromophores. These materials exhibit unique electronic properties, making them suitable for applications in advanced materials science. Such studies expand the utility of cyclohepta[b]furan-2-ones in creating compounds with significant redox behavior and charge-transfer interactions, which are fundamental for the development of electronic devices and sensors (Taku Shoji et al., 2011).
Synthetic Methodologies
In addition to their applications in creating novel compounds and materials, studies on cyclohepta[b]furan-2-ones have contributed to the development of new synthetic methodologies. For example, investigations into the synthesis of derivatives with complex molecular architectures have led to the identification of efficient synthetic routes for constructing cyclohepta[b]furan-2-one derivatives. These methodologies are crucial for advancing synthetic organic chemistry, providing routes to synthesize a wide range of structurally diverse compounds (M. Y. Arsen'eva et al., 2008; M. Y. Arsen'eva et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one, also known as Galaxolide , is the olfactory receptors in the nose. It is a synthetic musk used in fragrances . The compound interacts with these receptors to produce a clean sweet musky floral woody odor .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other odors can influence the perception of the musk odor. Additionally, the pH and temperature of the environment could potentially influence the stability and efficacy of the compound .
Properties
IUPAC Name |
1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[c]furan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-6-4-2-1-3-5-7(6)9(11)12-8/h8,10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPHXWUPMHBJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.